molecular formula C18H17ClN4O2S B6492817 N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride CAS No. 1216754-71-0

N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride

Cat. No.: B6492817
CAS No.: 1216754-71-0
M. Wt: 388.9 g/mol
InChI Key: RWLAIXUASUPDJR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core linked via a propylimidazole spacer to a furan-2-carboxamide group.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S.ClH/c23-17(15-6-3-12-24-15)22(10-4-9-21-11-8-19-13-21)18-20-14-5-1-2-7-16(14)25-18;/h1-3,5-8,11-13H,4,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLAIXUASUPDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O2S·HCl
  • Molecular Weight : 300.82 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets, including ion channels and enzymes. Research indicates that it may inhibit specific potassium channels, thereby influencing cellular excitability and signaling pathways.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor effects. In vitro assays showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro tests revealed that it possesses potent inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antitumor effectsInduced apoptosis in cancer cell lines; increased caspase activity.
Study 2Assess antimicrobial activityEffective against E. coli and S. aureus; MIC values below 50 µg/mL.
Study 3Investigate neuroprotective propertiesReduced oxidative stress markers; improved neuronal survival rates in vitro.

Research Findings

A comprehensive study published in Pharmaceutical Biology highlighted the compound's ability to modulate ion channel activity, specifically Kv1.3 channels, which are implicated in various diseases including autoimmune disorders . This modulation suggests a potential therapeutic avenue for conditions such as multiple sclerosis.

Additionally, a synthesis report indicated that derivatives of this compound showed enhanced biological activities compared to the parent structure, suggesting that structural modifications could lead to more potent analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Fluoro-Substituted Analogs
  • N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride (CAS 1219189-66-8): Structural Difference: Incorporates a 6-fluoro substituent on the benzothiazole and a dihydrobenzodioxine-carboxamide group instead of furan. The dihydrobenzodioxine moiety may alter solubility and metabolic stability compared to the simpler furan system . Molecular Formula: C₂₂H₂₀ClFN₄O₃S; Molecular Weight: 474.935 .
Chloro-Substituted Analogs
  • N-(6-Chlorobenzo[d]thiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide Hydrochloride :
    • Structural Difference : Features a 6-chloro substituent on the benzothiazole.
    • Impact : Chlorine’s electron-withdrawing effect may increase metabolic stability but reduce bioavailability. Direct activity data are unavailable, though chloro analogs are common in antimicrobial agents .

Core Heterocycle Modifications

Benzothiophene-Based Analog
  • 3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide (CAS 95059-41-9):
    • Structural Difference : Replaces benzothiazole with benzothiophene.
    • Impact : Benzothiophene, a bioisostere of benzothiazole, may alter π-π stacking interactions or solubility. Molecular weight: 319.809; Formula: C₁₅H₁₄N₃OSCl .
Isoxazole-Based Analog
  • SKL 2001 (N-(3-(1H-Imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide) :
    • Structural Difference : Substitutes benzothiazole with isoxazole.
    • Impact : Functions as a Wnt/β-catenin pathway agonist, demonstrating anticancer activity. Highlights how core heterocycle changes redirect biological targeting .

Modifications to the Carboxamide-Linked Group

Nitrofuran Derivatives
  • N-(3-(1H-Imidazol-1-yl)propyl)-5-Nitrofuran-2-carboxamide :
    • Structural Difference : Introduces a nitro group on the furan ring.
    • Impact : Exhibits antifungal activity but may increase toxicity due to nitro group reactivity. Illustrates the trade-off between potency and safety in nitrofuran derivatives .
Dihydrobenzodioxine Derivatives
  • N-(3-(1H-Imidazol-1-yl)propyl)-N-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Hydrochloride (CAS 1215453-99-8):
    • Structural Difference : Replaces furan with a dihydrobenzodioxine-carboxamide.
    • Impact : The fused oxygenated ring system may enhance solubility but reduce membrane permeability. Formula: C₂₂H₂₀ClFN₄O₃S; Molecular Weight: 474.9 .

Comparative Data Table

Compound Name Core Heterocycle Substituent(s) Molecular Formula Molecular Weight Key Activity/Notes
Target Compound (N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride) Benzothiazole None (parent compound) Not explicitly provided - Structure-based inference for targets
6-Fluoro-dihydrobenzodioxine analog Benzothiazole 6-F, dihydrobenzodioxine C₂₂H₂₀ClFN₄O₃S 474.935 Potential improved binding
6-Chloro analog Benzothiazole 6-Cl Not provided - Antimicrobial candidate
Benzothiophene analog Benzothiophene 3-Cl C₁₅H₁₄N₃OSCl 319.809 Bioisosteric substitution
SKL 2001 (Isoxazole analog) Isoxazole None C₁₄H₁₅N₅O₂ 297.31 Wnt/β-catenin agonist (anticancer)
Nitrofuran analog Furan 5-NO₂ C₁₁H₁₃N₅O₃ 263.25 Antifungal activity

Research Findings and Implications

  • Activity Trends : Fluorine and chlorine substituents on benzothiazole improve target engagement but may affect pharmacokinetics. Core heterocycle changes (e.g., isoxazole in SKL 2001) redirect biological pathways entirely .
  • Toxicity Considerations : Nitrofuran derivatives demonstrate antifungal activity but raise toxicity concerns, emphasizing the need for balanced functional group selection .
  • Structural Confirmation : Single-crystal X-ray analysis (as in ) is critical for validating the configuration of imine-containing analogs, ensuring accurate structure-activity relationship (SAR) studies .

Preparation Methods

Synthesis of 1,3-Benzothiazol-2-amine

1,3-Benzothiazol-2-amine is typically synthesized via cyclization of 2-aminothiophenol with cyanogen bromide or thiourea derivatives under acidic conditions. Substituted benzothiazoles (e.g., 6-bromo or 4-fluoro variants) are prepared by introducing halogens at specific positions during the cyclization step.

Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine

This intermediate is synthesized through nucleophilic substitution reactions. For example, reacting 1,3-diaminopropane with imidazole in the presence of a base yields 3-(1H-imidazol-1-yl)propan-1-amine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt, as demonstrated in the synthesis of 2-(1H-imidazol-1-yl)ethanamine hydrochloride (yield: 1.8 g from 2 g tert-butyl precursor).

Furan-2-carboxylic Acid Activation

Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Activated derivatives facilitate amide bond formation with amine intermediates.

Amide Bond Formation and Alkylation Strategies

The core structure is assembled through sequential amidation and alkylation reactions. Two principal approaches are documented:

Single-Step Coupling Using Prefunctionalized Intermediates

In this method, 3-(1H-imidazol-1-yl)propan-1-amine hydrochloride reacts directly with N-(1,3-benzothiazol-2-yl)furan-2-carboxamide. The reaction employs hydroxybenzotriazole (HOBt) and EDC in chloroform, yielding the target compound after 12–18 hours at room temperature.

Representative Procedure

  • Dissolve 3-(1H-imidazol-1-yl)propan-1-amine hydrochloride (4.5 mmol) and N-methylmorpholine (27 mmol) in chloroform.

  • Add N-(1,3-benzothiazol-2-yl)furan-2-carboxamide (4.5 mmol) and HOBt (4.5 mmol).

  • Stir for 30–45 minutes before adding EDC (4.5 mmol).

  • Purify via column chromatography (10% methanol/dichloromethane).

ParameterValueSource
Yield70 mg (crude)
Reaction Time12–18 hours
Purification MethodColumn chromatography

Stepwise Alkylation-Amidation Approach

Alternative routes first alkylate 1,3-benzothiazol-2-amine with 3-(1H-imidazol-1-yl)propyl bromide, followed by amidation with furan-2-carbonyl chloride. This method improves regioselectivity but requires stringent temperature control.

Critical Reaction Conditions

  • Alkylation : Conducted in DMF at 60°C for 6 hours (yield: 65–72%).

  • Amidation : Performed in THF using N,N-diisopropylethylamine (DIPEA) as a base (yield: 58–63%).

Hydrochloride Salt Formation

The final step involves precipitating the hydrochloride salt by treating the free base with hydrogen chloride (HCl) gas or concentrated HCl in diethyl ether. Key parameters include:

ParameterOptimal RangeSource
HCl Concentration4–6 M in diethyl ether
Stirring Time2–3 hours at 20°C
Final Purity≥95% (HPLC)

Optimization Challenges and Solutions

Byproduct Formation During Alkylation

Competing N- vs. S-alkylation in benzothiazole derivatives can reduce yields. Using polar aprotic solvents (e.g., DMF) and catalytic KI mitigates this issue.

Low Amidation Efficiency

Steric hindrance from the imidazole-propyl group necessitates extended reaction times. Microwave-assisted synthesis (100°C, 30 minutes) increases yields to 78–82%.

Purification Difficulties

The hydrochloride salt’s hygroscopic nature complicates isolation. Lyophilization from tert-butanol/water mixtures produces stable crystalline forms.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Imidazole protons (δ 7.60–7.31 ppm), furan protons (δ 6.99–6.65 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 406.86 ([M+H]⁺).

  • HPLC : Retention time 8.2 minutes (C18 column, 0.1% TFA/ACN).

Scalability and Industrial Considerations

Bench-scale syntheses (1–10 g) achieve 55–60% overall yields, while pilot-scale batches (100 g) require:

  • Continuous flow reactors for amidation steps.

  • Cryogenic crystallization to enhance salt purity (≥99% by qNMR).

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride, and how are reaction conditions optimized?

  • Methodology : The synthesis involves multi-step reactions, including amide bond formation between benzothiazole and imidazole-propyl intermediates. Key steps include:

  • Coupling reactions : Use of carbodiimide coupling agents (e.g., EDCI or DCC) to link furan-2-carboxamide to the benzothiazole-imidazole scaffold .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol) and recrystallization for ≥95% purity .
    • Optimization : Reaction parameters (temperature, solvent, stoichiometry) are refined using design-of-experiments (DoE) approaches to maximize yield and minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm imidazole NH (~12.5 ppm), benzothiazole aromatic protons (7.2–8.1 ppm), and furan carbonyl (165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks ([M+H]+^+) and fragmentation patterns consistent with the fused heterocyclic structure .
  • HPLC : Purity assessment using C18 columns (UV detection at 254 nm) .

Q. What preliminary biological activities are associated with this compound, and how are these assays designed?

  • Activities :

  • Enzyme inhibition : IC50_{50} values against kinases (e.g., EGFR) or proteases via fluorescence-based assays .
  • Antimicrobial screening : MIC testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
    • Assay design : Dose-response curves (0.1–100 µM), positive controls (e.g., ciprofloxacin), and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., variable IC50_{50} values across studies) be resolved?

  • Root causes :

  • Solubility issues : Use of DMSO (>0.1% v/v) may alter compound aggregation; dynamic light scattering (DLS) validates colloidal stability .
  • Cell line variability : Cross-validate results in multiple cell lines (e.g., HeLa vs. HEK293) with standardized protocols .
    • Resolution : Combine orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm target engagement .

Q. What computational strategies are effective for predicting the compound’s mechanism of action or off-target effects?

  • Methods :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with benzothiazole-binding pockets (e.g., ATP-binding sites) .

  • QSAR modeling : Use of 3D descriptors (e.g., CoMFA) to correlate structural motifs (imidazole propyl chain) with activity .

    • Validation : Compare computational predictions with experimental SAR data from analogs (Table 1) .

    Table 1 : Structural analogs and activity trends

    Analog SubstituentIC50_{50} (EGFR)Solubility (µg/mL)
    Benzothiazole + imidazole 0.45 µM12.8
    Thiophene variant 1.2 µM8.3
    Methoxybenzamide >10 µM22.1

Q. How do structural modifications (e.g., substituting furan with thiophene) impact pharmacokinetic properties?

  • Case study : Replacing furan with thiophene increases logP (2.1 → 2.8), reducing aqueous solubility but enhancing membrane permeability (Caco-2 assay Papp_{app} 1.5×106^{-6} cm/s) .
  • Methodology :

  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound .
  • CYP inhibition : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. What experimental frameworks address challenges in scaling up synthesis for preclinical studies?

  • Scale-up hurdles :

  • Exothermic reactions : Use jacketed reactors with temperature-controlled recirculation .
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDCI) to reduce costs .
    • Quality control : In-line PAT (process analytical technology) for real-time monitoring of intermediates .

Data Contradiction & Validation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Factors :

  • Bioavailability : Poor oral absorption (e.g., low AUC in rodent PK studies) may explain in vivo inefficacy despite potent in vitro activity .
  • Metabolite interference : LC-MS metabolite profiling identifies active/inactive derivatives .
    • Mitigation : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge in vitro and in vivo results .

Q. What are best practices for validating target engagement in complex biological systems?

  • Strategies :

  • CETSA (Cellular Thermal Shift Assay) : Detect target stabilization via Western blot or MS .
  • Photoaffinity labeling : Probes with diazirine tags confirm binding to benzothiazole domains .

Methodological Resources

  • Synthetic protocols : Optimized procedures from .
  • Statistical design : DoE templates for reaction optimization ().
  • Data repositories : PubChem (CID: 3152639) for analog comparisons .

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